4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-hydroxypropyl)benzamide
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Overview
Description
“4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-hydroxypropyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research fields due to their diverse biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and an amino group, which is further connected to a benzamide moiety through a hydroxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-hydroxypropyl)benzamide” typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions involving appropriate reagents and catalysts.
Substitution Reactions: The dimethyl groups are introduced to the pyrimidine ring through alkylation reactions.
Amination: The amino group is introduced to the pyrimidine ring using amination reactions.
Formation of Benzamide: The benzamide moiety is synthesized separately and then coupled with the pyrimidine derivative through a condensation reaction.
Hydroxypropyl Chain Introduction: The hydroxypropyl chain is introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-hydroxypropyl)benzamide” depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active site of enzymes or bind to receptor sites, thereby influencing cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-((4,6-dimethylpyrimidin-2-yl)amino)benzamide: Lacks the hydroxypropyl chain, potentially altering its biological activity.
N-(3-hydroxypropyl)benzamide: Lacks the pyrimidine ring, which may affect its binding affinity and specificity.
4-aminobenzamide: A simpler structure that may have different biological properties.
Uniqueness
“4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-hydroxypropyl)benzamide” is unique due to the combination of its pyrimidine ring, benzamide moiety, and hydroxypropyl chain. This unique structure may confer specific biological activities and interactions that are not observed in similar compounds.
Biological Activity
The compound 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-hydroxypropyl)benzamide is a derivative of benzamide featuring a pyrimidine moiety that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N4O2, with a molecular weight of approximately 258.31 g/mol. The structural features include:
- Pyrimidine ring : Contributes to the compound's interaction with biological targets.
- Hydroxypropyl group : Potentially enhances solubility and bioavailability.
- Benzamide moiety : Often associated with various biological activities, including anti-cancer properties.
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds structurally related to this compound. For instance, related benzamide derivatives have shown significant activity against various cancer cell lines.
- Mechanism of Action : These compounds often function through the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression associated with cell proliferation and apoptosis. The inhibition leads to increased acetylation of histone proteins, resulting in altered gene expression that can induce apoptosis in cancer cells.
- Case Study : A study involving a related benzamide compound demonstrated an IC50 value of 1.30 µM against HepG2 liver cancer cells, indicating potent antiproliferative activity. The study also noted that these compounds could enhance the effectiveness of established chemotherapeutics like taxol and camptothecin .
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties:
- Activity Spectrum : Some derivatives exhibited moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentrations (MICs) : The MIC values for these compounds were comparable to or better than those of standard antibiotics such as ampicillin .
Other Biological Activities
In addition to antitumor and antimicrobial effects, research has suggested other potential activities:
- Antioxidant Properties : Some derivatives have demonstrated significant antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
Table 1: Biological Activity Summary
Activity Type | Related Compound | IC50 Value (µM) | Target Cell Type |
---|---|---|---|
Antitumor | Benzamide Derivative | 1.30 | HepG2 |
Antimicrobial | Benzamide Derivative | Varies | Staphylococcus aureus |
Antioxidant | Benzamide Derivative | Not specified | N/A |
Table 2: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C13H18N4O2 |
Molecular Weight | 258.31 g/mol |
Melting Point | >335 °C |
Properties
Molecular Formula |
C16H20N4O2 |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C16H20N4O2/c1-11-10-12(2)19-16(18-11)20-14-6-4-13(5-7-14)15(22)17-8-3-9-21/h4-7,10,21H,3,8-9H2,1-2H3,(H,17,22)(H,18,19,20) |
InChI Key |
NISBTHDZFXNYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCCCO)C |
Origin of Product |
United States |
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